molecular formula C25H29NO B4064173 2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide

2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide

Cat. No.: B4064173
M. Wt: 359.5 g/mol
InChI Key: CRBOISRBMOGBOA-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure, which includes a tricyclic undecanyl group, makes it a subject of interest for researchers studying molecular interactions and synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide typically involves multiple steps, starting with the preparation of the tricyclic undecanyl precursor. This precursor is then reacted with diphenylacetic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2,2-Diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thiourea)-ethyl)-acetamide
  • 2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide

Comparison: Compared to similar compounds, 2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide is unique due to its tricyclic undecanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c27-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-25-12-11-18-13-19(16-25)15-20(14-18)17-25/h1-10,18-20,23H,11-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOISRBMOGBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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